molecular formula C7H12F2O2 B2904875 2,2-Difluoroethyl 2,2-dimethylpropanoate CAS No. 1874200-52-8

2,2-Difluoroethyl 2,2-dimethylpropanoate

Cat. No. B2904875
CAS RN: 1874200-52-8
M. Wt: 166.168
InChI Key: FAIDIFXIXRFQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2,2-Difluoroethyl 2,2-dimethylpropanoate” is represented by the formula C7H12F2O2.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Transition-Metal-Free Synthesis

Transition-metal-free decarboxylation methods have been developed for the preparation of C(CF3)Me2-containing heteroarenes from 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This approach avoids the use of transition metals, utilizing base-mediated reactions to achieve high yields of heteroarenes, which are valuable in drug discovery processes (Liu et al., 2018). Similarly, a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid provides an efficient synthesis route for CMe2CF3-containing heteroarenes, further illustrating the versatility of such fluorinated compounds in organic synthesis (Shi et al., 2018).

Photophysical Applications

In the realm of material sciences, heteroleptic cationic Ir(III) complexes have been designed with tunable emissions and mechanoluminescence, showing potential for data security protection. These complexes include difluorophenylpyridine and dimethylphenylpyridine units, demonstrating the utility of fluorinated compounds in creating advanced luminescent materials (Song et al., 2016).

Surface Activity and Sensing Applications

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants have been synthesized to study their surface activities, showing significant reductions in surface tensions of organic solvents. These surfactants, with varying alkyl chain lengths, exhibit low critical micelle concentrations and have implications for their use in various industrial applications (Han et al., 2009).

Electrochemical Treatment of Environmental Contaminants

Studies on the electrochemical oxidation of Hexafluoropropylene oxide dimer acid (GenX) offer insights into the mineralization process of persistent perfluoroalkyl substances in water. The use of boron-doped diamond anodes and the investigation of oxidative mechanisms provide valuable data for developing sustainable methods for treating contaminated water sources (Pica et al., 2019).

Advanced Membrane Technologies

The development of new perfluoropolymer membranes for gas separations, incorporating perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid derivatives, highlights the importance of fluorinated compounds in creating materials with superior gas separation performance compared to conventional polymers (Okamoto et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,2-difluoroethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-7(2,3)6(10)11-4-5(8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIDIFXIXRFQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.